molecular formula C18H22Cl2N4O2 B2712720 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea CAS No. 1207020-88-9

1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Cat. No. B2712720
CAS RN: 1207020-88-9
M. Wt: 397.3
InChI Key: KEAVUAVFMPTMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea, also known as DMP 777, is a chemical compound that has been extensively studied for its potential use in scientific research. This urea derivative has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating a range of biological processes. In

Scientific Research Applications

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Research has identified urea-derived Mannich bases as cost-effective corrosion inhibitors for mild steel in acidic environments. These inhibitors, including compounds similar in structure to the specified chemical, show mixed-type inhibition behavior and follow Langmuir’s adsorption isotherm, suggesting a strong correlation between molecular structure and inhibition efficiency. This insight opens avenues for developing new corrosion inhibitors based on urea derivatives for industrial applications (Jeeva et al., 2015).

Biological Activity

  • Anticancer Potential : A study on 1-aryl-3-(2-chloroethyl) ureas and their derivatives, which share structural similarities with the specified chemical, demonstrated significant cytotoxicity against human adenocarcinoma cells. These findings highlight the potential of such compounds as anticancer agents, meriting further investigation into their mechanisms of action and therapeutic applications (Gaudreault et al., 1988).

Material Science and Optoelectronics

  • Nonlinear Optical Properties : The electronic, optical, and nonlinear optical properties of certain urea derivatives have been computationally assessed, revealing that these compounds exhibit promising electro-optic characteristics for optoelectronic device fabrication. This research underscores the potential of urea derivatives in enhancing the performance of optoelectronic materials and devices (Shkir et al., 2018).

Synthetic Chemistry

  • Stereochemical Synthesis : The stereochemical determination and synthesis of active metabolites of potent inhibitors, involving urea derivatives, demonstrate the critical role of stereochemistry in the biological activity of pharmaceutical compounds. This research provides a foundation for the design and synthesis of more effective drug molecules through stereochemical considerations (Chen et al., 2010).

Plant Biology

  • Cytokinin-like Activity : Urea derivatives have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This discovery has practical implications in agriculture and horticulture, where urea cytokinins could be utilized to enhance crop yield and quality (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N4O2/c1-23-6-2-3-16(23)17(24-7-9-26-10-8-24)12-21-18(25)22-13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAVUAVFMPTMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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